

Methyl 4,6-dichloropyrimidine-5-carboxylate molecular weight and formula

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Compound of Interest

Compound Name: Methyl 4,6-dichloropyrimidine-5-carboxylate

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An In-Depth Technical Guide to **Methyl 4,6-dichloropyrimidine-5-carboxylate**: A Key Intermediate in Modern Drug Discovery

For research scientists and professionals in drug development, the strategic selection of chemical building blocks is a critical determinant of success in synthesizing novel molecular entities. **Methyl 4,6-dichloropyrimidine-5-carboxylate**, a highly functionalized heterocyclic compound, represents a pivotal intermediate for accessing diverse and complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, underscoring its value in medicinal chemistry and pharmaceutical research.

Core Physicochemical Properties

Methyl 4,6-dichloropyrimidine-5-carboxylate is a solid compound at room temperature, characterized by its distinct pyrimidine core substituted with two reactive chlorine atoms and a methyl ester group. This combination of functional groups makes it a versatile reagent for a wide range of chemical transformations.

Table 1: Physicochemical and Identification Data

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₄ Cl ₂ N ₂ O ₂	[1] [2] [3]
Molecular Weight	207.01 g/mol	[1] [2] [3]
CAS Number	87600-71-3	[1] [2] [3]
Appearance	Solid	
Melting Point	47-49 °C	
Boiling Point	300.3 ± 37.0 °C (at 760 mmHg)	
Purity	Typically ≥97%	
InChI Key	XPIOIPGYUJMJKX- UHFFFAOYSA-N	

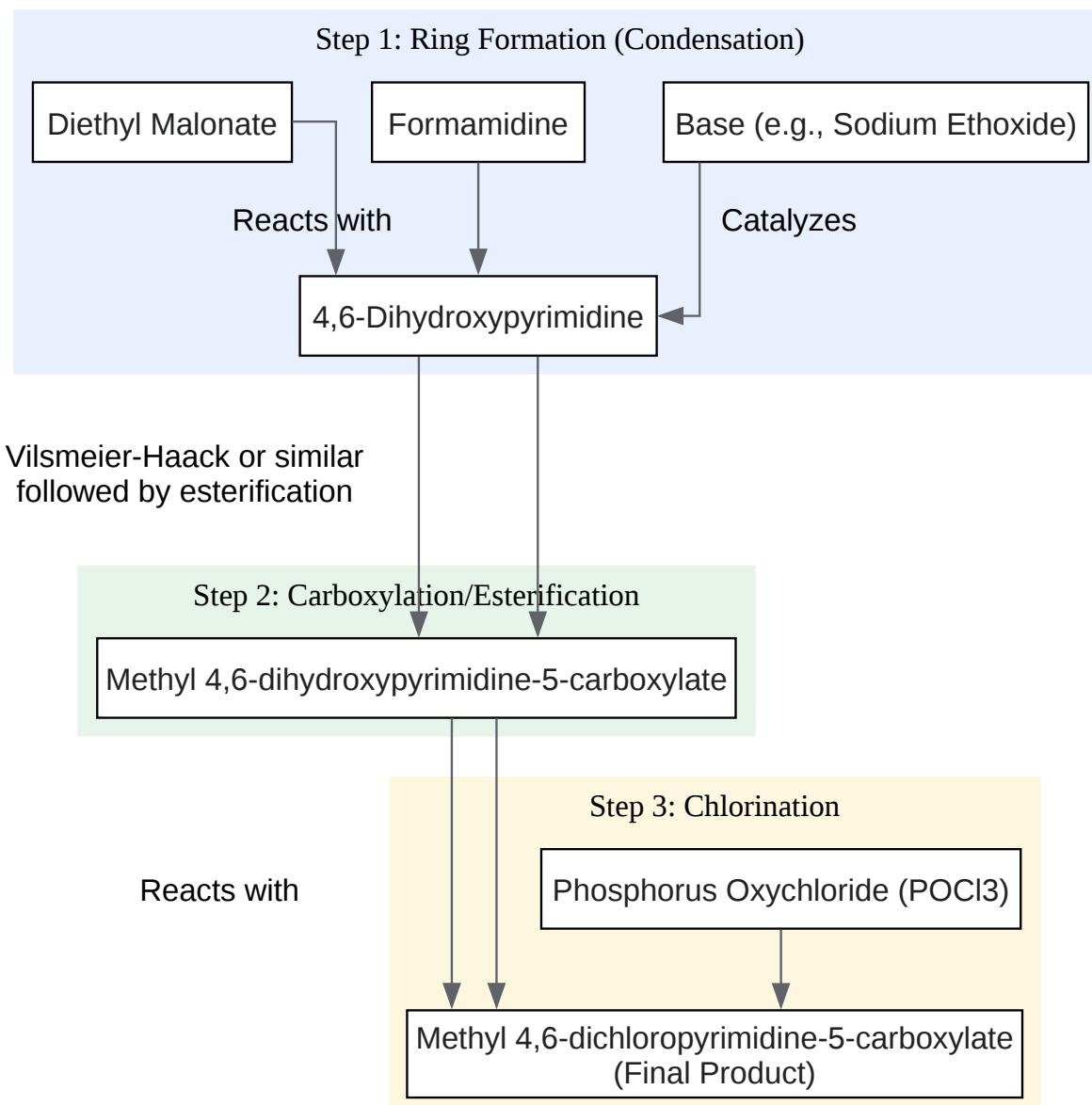
Synthesis and Purification: A Mechanistic Approach

While specific, detailed industrial synthesis procedures for **Methyl 4,6-dichloropyrimidine-5-carboxylate** are proprietary, a plausible and commonly employed synthetic strategy can be inferred from established methods for analogous dichloropyrimidine derivatives.[\[4\]](#)[\[5\]](#)[\[6\]](#) The core transformation typically involves the chlorination of a corresponding dihydroxypyrimidine precursor.

The logical starting material is 4,6-dihydroxypyrimidine-5-carboxylic acid (or its methyl ester). The critical step is the conversion of the hydroxyl groups into chlorides, a transformation frequently achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base or a catalyst like N,N-dimethylformamide (DMF).[\[4\]](#)

Proposed Synthetic Workflow

The following workflow outlines a rational, multi-step synthesis. The causality behind these steps lies in the need to first construct the pyrimidine ring and then activate it for subsequent nucleophilic substitution reactions by introducing the chloro groups.

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Caption: Proposed synthetic pathway for **Methyl 4,6-dichloropyrimidine-5-carboxylate**.

Experimental Protocol (Hypothetical)

- Ring Formation: React diethyl malonate with formamidine in the presence of a strong base like sodium ethoxide to yield 4,6-dihydroxypyrimidine.

- **Carboxylation & Esterification:** Introduce the carboxylate group at the 5-position. This can be a complex step, potentially involving a Vilsmeier-Haack type reaction to form an aldehyde intermediate, followed by oxidation and esterification. A more direct route may start with a pre-functionalized three-carbon component.
- **Chlorination:** To a cooled solution of the methyl 4,6-dihydroxypyrimidine-5-carboxylate precursor, slowly add an excess of phosphorus oxychloride (POCl_3). The reaction mixture is then carefully heated to reflux for several hours to ensure complete conversion of the hydroxyl groups to chlorides.^[4]
- **Workup and Purification:** After the reaction, excess POCl_3 is removed under reduced pressure. The residue is cautiously quenched by pouring it onto crushed ice. The precipitated solid product is collected by filtration, washed with cold water, and dried. Purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the final product with high purity.

This self-validating system ensures success by confirming the formation of the intermediate at each stage through techniques like TLC and NMR before proceeding to the next, thereby minimizing waste and maximizing yield.

Analytical Characterization

The structural identity and purity of **Methyl 4,6-dichloropyrimidine-5-carboxylate** are confirmed using standard analytical methods.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ^1H NMR: A singlet corresponding to the methyl ester protons ($-\text{OCH}_3$) would be expected around 3.9-4.1 ppm. Another singlet for the pyrimidine proton at the C2 position should appear further downfield, typically in the range of 8.8-9.2 ppm.
 - ^{13}C NMR: Distinct signals for the methyl carbon, the ester carbonyl carbon, and the four unique pyrimidine ring carbons would be observed, with the chlorine-bearing carbons (C4 and C6) being significantly shifted.
- **Mass Spectrometry (MS):** The mass spectrum would show a molecular ion (M^+) peak with a characteristic isotopic pattern due to the presence of two chlorine atoms (^{35}Cl and ^{37}Cl),

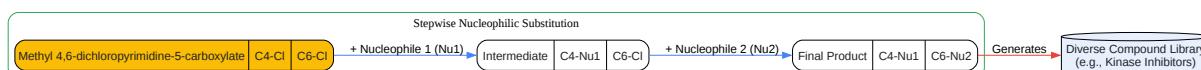
providing definitive confirmation of the molecular formula.

- Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretch for the ester group (around 1720-1740 cm⁻¹) and various C=C and C=N stretching vibrations characteristic of the pyrimidine ring.

Applications in Research and Drug Development

The true value of **Methyl 4,6-dichloropyrimidine-5-carboxylate** lies in its role as a versatile synthetic intermediate.^[7] The two chlorine atoms are reactive sites for nucleophilic aromatic substitution (S_nAr) reactions, allowing for the sequential and regioselective introduction of various functional groups.

The presence of two distinct reactive sites (the chlorine atoms at C4 and C6) allows for differential reactivity, enabling the stepwise introduction of different nucleophiles. This is a cornerstone of modern medicinal chemistry for building libraries of related compounds to explore structure-activity relationships (SAR). For example, its derivatives are integral to the synthesis of kinase inhibitors, antivirals, and other targeted therapeutics.^{[8][9]}



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Caption: Role as a versatile building block in combinatorial chemistry.

This strategic functionalization is a key advantage in drug discovery programs, accelerating the development of lead compounds.^{[8][10]} The ester group can also be hydrolyzed to the corresponding carboxylic acid, providing another handle for modification, such as amide bond formation.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of **Methyl 4,6-dichloropyrimidine-5-carboxylate** is essential.

Table 2: GHS Hazard Information

Hazard Statement	Code	Description
Pictogram	GHS07	Harmful
Signal Word	Warning	
Hazard Statements	H302	Harmful if swallowed.
H315		Causes skin irritation.[11][12]
H319		Causes serious eye irritation. [11][12]
H335		May cause respiratory irritation.[12]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13]
- Personal Protective Equipment: Wear protective gloves (nitrile or neoprene), chemical safety goggles or a face shield, and a lab coat.[11][13]
- Handling Precautions: Avoid breathing dust.[13] Wash hands thoroughly after handling.[11]
[13] Do not eat, drink, or smoke when using this product.[13]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12][13] For long-term stability, storage at -20°C, away from moisture, is recommended.

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